molecular formula C9H8Cl4O2 B14756637 1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene CAS No. 832-11-1

1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene

Cat. No.: B14756637
CAS No.: 832-11-1
M. Wt: 290.0 g/mol
InChI Key: AGYRMNNZHPAOKQ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[221]hepta-2,5-diene is a chemical compound with the molecular formula C15H12Cl4O2 It is a member of the bicyclo[221]heptadiene family, characterized by its unique structure featuring a bicyclic ring system with multiple chlorine and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene can be synthesized through a Diels-Alder reaction involving tetrachlorodimethoxycyclopentadiene and propargyl esters of the corresponding acids. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The optimal synthesis conditions involve the use of specific solvents and temperature control to maximize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions with appropriate reactants and catalysts. The process is optimized for efficiency and cost-effectiveness, ensuring the consistent production of high-quality compound for various applications.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Ru(III), acids for rearrangement reactions, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include ninhydrin derivatives, substituted indenones, and various substituted bicyclo[2.2.1]heptadiene derivatives .

Mechanism of Action

The mechanism by which 1,2,3,4-tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene exerts its effects involves its interaction with molecular targets through its reactive chlorine and methoxy groups. These interactions can lead to the formation of new chemical bonds, resulting in the synthesis of various derivatives. The pathways involved include Diels-Alder reactions, oxidation, and rearrangement processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene is unique due to its specific arrangement of chlorine and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and research studies .

Properties

CAS No.

832-11-1

Molecular Formula

C9H8Cl4O2

Molecular Weight

290.0 g/mol

IUPAC Name

1,2,3,4-tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene

InChI

InChI=1S/C9H8Cl4O2/c1-14-9(15-2)7(12)3-4-8(9,13)6(11)5(7)10/h3-4H,1-2H3

InChI Key

AGYRMNNZHPAOKQ-UHFFFAOYSA-N

Canonical SMILES

COC1(C2(C=CC1(C(=C2Cl)Cl)Cl)Cl)OC

Origin of Product

United States

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